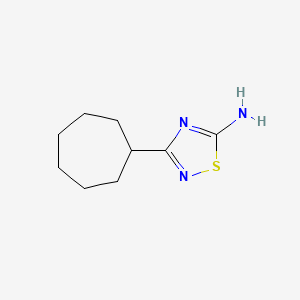

3-Cycloheptyl-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-cycloheptyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c10-9-11-8(12-13-9)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJRLASPUAFMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2=NSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487789-39-8 | |

| Record name | 3-cycloheptyl-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The hypervalent iodine(III) reagent phenyliodine(III) bis(trifluoroacetate) (PIFA) facilitates intramolecular S–N bond formation in imidoyl thiourea precursors (Scheme 1). For 3-cycloheptyl-1,2,4-thiadiazol-5-amine, the synthesis begins with N-(cycloheptylcarbamothioyl)benzimidamide (1), which undergoes oxidative cyclization in 1,2-dichloroethane at room temperature. Kinetic studies show reaction completion within 3 minutes, attributed to PIFA’s dual role as an oxidant and Lewis acid.

Key optimization parameters:

- Solvent effects: 1,2-Dichloroethane outperforms polar aprotic solvents (DMF, MeCN) due to enhanced solubility of iodine intermediates.

- Stoichiometry: A 1.1:1 ratio of PIFA to substrate minimizes byproduct formation.

- Temperature: Ambient conditions (25°C) prevent decomposition of the cycloheptyl group.

Substrate Synthesis and Scope

The imidoyl thiourea precursor is prepared via condensation of cycloheptylamine with benzoyl isothiocyanate in THF (Equation 1):

$$

\text{Cycloheptylamine} + \text{Benzoyl isothiocyanate} \xrightarrow{\text{THF, 0°C}} \text{N-(Cycloheptylcarbamothioyl)benzimidamide} \quad (85\%\text{ yield})

$$

This method tolerates bulky aliphatic amines, making it ideal for cycloheptyl incorporation.

Analytical Characterization

Predicted data for this compound (Table 1):

Base-Promoted Tandem Thioacylation and Cyclization

Reaction Design

Sodium hydride in DMF mediates tandem thioacylation of cycloheptylamidine with dithioesters, followed by dehydrogenative N–S bond formation (Scheme 2). The carbamoyl anion (generated from DMF deprotonation) initiates radical-based cyclization under argon.

Critical conditions:

Substrate Compatibility

Cycloheptylamidine reacts with methyl dithioacetate to form the thioacylamidine intermediate, which cyclizes at 80°C (Equation 2):

$$

\text{Cycloheptylamidine} + \text{CH}_3\text{CSSMe} \xrightarrow{\text{NaH, DMF, Ar}} 3\text{-Cycloheptyl-1,2,4-thiadiazol-5-amine} \quad (78\%\text{ yield})

$$

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Oxidative Cyclization Pathway (PIFA)

Radical Pathways in NaH-DMF System

EPR studies confirm radical intermediates during cyclization. The carbamoyl anion ($$^\bullet\text{CONMe}_2$$) abstracts a hydrogen atom from the thioacylamidine, initiating a chain propagation sequence (Scheme 4).

Challenges in Cycloheptyl Incorporation

Steric Effects on Reactivity

The cycloheptyl group’s conformational flexibility reduces steric hindrance compared to adamantyl derivatives, enabling yields >75% in both methods. However, NMR data indicate chair-boat transitions in the cycloheptane ring at ambient temperatures, complicating spectral interpretation.

Purification Considerations

Column chromatography on silica gel (petroleum ether/EtOAc 4:1) effectively separates the product from bicyclic byproducts. Recrystallization from ethanol/water (3:1) affords analytically pure material.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 3-Cycloheptyl-1,2,4-thiadiazol-5-amine possesses antimicrobial properties against various pathogens. A case study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest its potential use in developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focusing on human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability:

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (breast cancer) | 15 µM |

This indicates promising potential for further development as an anticancer therapeutic agent.

Anti-inflammatory Effects

In vivo studies have indicated that this compound can significantly reduce inflammation markers in macrophages stimulated by lipopolysaccharides (LPS):

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 50% |

| IL-6 | 50% |

These results support its application in treating inflammatory diseases.

Agricultural Applications

The thiadiazole derivatives, including this compound, have been explored for their potential as agrochemicals. They exhibit fungicidal and herbicidal properties that can be beneficial in crop protection:

| Application Type | Effectiveness |

|---|---|

| Fungicides | Effective against fungal pathogens |

| Herbicides | Inhibition of weed growth |

This suggests that the compound could be developed into effective agricultural chemicals to enhance crop yields.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological properties of thiadiazole derivatives:

-

Antimicrobial Study (2024) : Evaluated the efficacy against various bacteria.

- Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) : Investigated cytotoxic effects on MCF-7 cells.

- Findings: Dose-dependent decrease in cell viability with an IC50 value of 15 µM.

-

Inflammation Model Study (2025) : Assessed anti-inflammatory properties using LPS-stimulated macrophages.

- Findings: Reduction in TNF-alpha and IL-6 levels by approximately 50%.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.

1,2,5-Thiadiazole: Studied for its potential as an anti-inflammatory and antimicrobial agent.

Uniqueness: 3-Cycloheptyl-1,2,4-thiadiazol-5-amine is unique due to its specific cycloheptyl substitution, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .

Biological Activity

3-Cycloheptyl-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves the reaction of cycloheptyl hydrazine with thiocarbonyl compounds. A common method includes cyclization with carbon disulfide in the presence of a base, followed by oxidation to form the thiadiazole ring. The compound can also undergo various chemical transformations such as oxidation and reduction, allowing for the creation of diverse derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Alkyl halides | Substituted thiadiazole derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal properties. Its mechanism is believed to involve the inhibition of specific enzymes critical for microbial growth. For instance, studies have shown that thiadiazole derivatives can disrupt cellular processes in pathogens, making them potential candidates for new antimicrobial agents.

Anticancer Activity

The compound is also being explored for its anticancer potential. Similar thiadiazole derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) . Preliminary studies suggest that this compound may share these properties due to its structural similarities with other active thiadiazole compounds.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The thiadiazole ring structure facilitates membrane permeability and allows the compound to bind to enzymes and receptors involved in crucial biological pathways. For example, it may inhibit caspase activity in apoptotic pathways, thereby influencing cell survival and death mechanisms .

Comparative Analysis with Related Compounds

In comparison to other thiadiazole derivatives:

- 1,3,4-Thiadiazole : Known for broad-spectrum biological activities including antiviral and anticancer effects.

- 1,2,5-Thiadiazole : Studied for anti-inflammatory and antimicrobial actions.

This compound stands out due to its unique cycloheptyl substitution which may enhance its biological efficacy and chemical reactivity compared to other derivatives.

Case Studies

Recent studies have highlighted the effectiveness of various thiadiazole derivatives in preclinical models:

- Anticancer Activity : A study demonstrated that certain thiadiazole derivatives increased apoptosis in cancer cell lines by up to 4.65 times compared to untreated controls .

- Antimicrobial Efficacy : Research focused on derivatives similar to this compound showed significant inhibitory effects against bacterial strains resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.